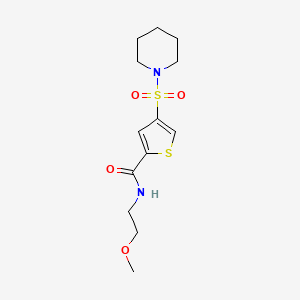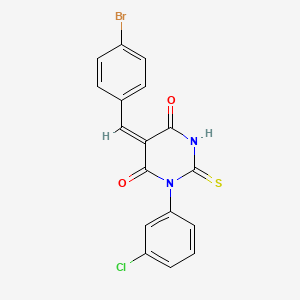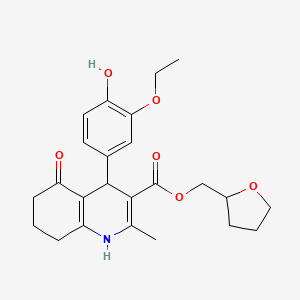![molecular formula C12H17BrOS B5236084 1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
1-bromo-4-[3-(isopropylthio)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-[3-(isopropylthio)propoxy]benzene, also known as IBTPB, is a chemical compound that belongs to the family of aryl bromides. It has been widely used in scientific research due to its unique properties.
Mécanisme D'action
1-bromo-4-[3-(isopropylthio)propoxy]benzene exerts its action by binding to the target protein and inhibiting its activity. The exact mechanism of action depends on the protein being targeted. For example, in the case of the androgen receptor, 1-bromo-4-[3-(isopropylthio)propoxy]benzene binds to the ligand-binding domain and prevents the binding of androgens, thus inhibiting the transcriptional activity of the receptor.
Biochemical and Physiological Effects:
1-bromo-4-[3-(isopropylthio)propoxy]benzene has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of prostate cancer cells by targeting the androgen receptor. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-bromo-4-[3-(isopropylthio)propoxy]benzene is its specificity towards the target protein. It has been found to have minimal off-target effects, which makes it a valuable tool in scientific research. However, one of the limitations of 1-bromo-4-[3-(isopropylthio)propoxy]benzene is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 1-bromo-4-[3-(isopropylthio)propoxy]benzene in scientific research. One potential area of research is the investigation of its potential as a therapeutic agent for cancer treatment. Another area of research is the development of more soluble analogs of 1-bromo-4-[3-(isopropylthio)propoxy]benzene that can be used in a wider range of experiments. Additionally, 1-bromo-4-[3-(isopropylthio)propoxy]benzene can be used as a tool to investigate the role of specific proteins in various cellular processes.
Méthodes De Synthèse
The synthesis of 1-bromo-4-[3-(isopropylthio)propoxy]benzene can be achieved through a series of chemical reactions. The starting material is 4-bromoanisole, which is reacted with 3-chloropropyl isopropyl sulfide in the presence of a base to form 4-(3-isopropylthiopropoxy)bromoanisole. This intermediate is then reacted with phenol in the presence of a base to form 1-bromo-4-[3-(isopropylthio)propoxy]benzene.
Applications De Recherche Scientifique
1-bromo-4-[3-(isopropylthio)propoxy]benzene has been used in various scientific research studies, including but not limited to, the investigation of protein-protein interactions, drug discovery, and cancer research. It has been found to inhibit the activity of several proteins, such as the androgen receptor, estrogen receptor, and the nuclear factor kappa B (NF-κB) pathway. These proteins are involved in various cellular processes, including transcriptional regulation, cell proliferation, and apoptosis.
Propriétés
IUPAC Name |
1-bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrOS/c1-10(2)15-9-3-8-14-12-6-4-11(13)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHCKKGSJSPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)


![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5236058.png)


![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)